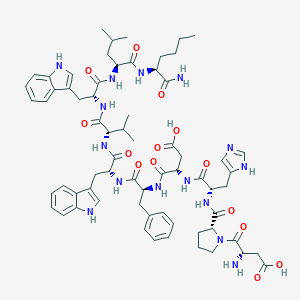

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B

Description

Properties

IUPAC Name |

(3S)-3-amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H87N15O14/c1-6-7-20-47(58(69)87)74-59(88)48(25-36(2)3)75-61(90)50(27-39-32-71-45-21-13-11-18-42(39)45)80-66(95)57(37(4)5)81-64(93)51(28-40-33-72-46-22-14-12-19-43(40)46)77-60(89)49(26-38-16-9-8-10-17-38)76-63(92)53(31-56(85)86)78-62(91)52(29-41-34-70-35-73-41)79-65(94)54-23-15-24-82(54)67(96)44(68)30-55(83)84/h8-14,16-19,21-22,32-37,44,47-54,57,71-72H,6-7,15,20,23-31,68H2,1-5H3,(H2,69,87)(H,70,73)(H,74,88)(H,75,90)(H,76,92)(H,77,89)(H,78,91)(H,79,94)(H,80,95)(H,81,93)(H,83,84)(H,85,86)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSGAKKSUHYFOA-KDICMADCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H87N15O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Technical Guide to its Mechanism of Action as a Selective NK3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a synthetic peptide analog of the endogenous tachykinin, Neurokinin B (NKB). Through strategic amino acid substitutions, this compound has been engineered to act as a competitive antagonist at the Neurokinin-3 (NK3) receptor. This technical guide provides a detailed overview of its mechanism of action, supported by available quantitative data, generalized experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. The selectivity of this antagonist for the NK3 receptor over other tachykinin receptors (NK1 and NK2) makes it a valuable tool for investigating the physiological roles of the NKB/NK3R signaling pathway and as a potential lead compound in drug discovery programs targeting this system.

Core Mechanism of Action: Competitive Antagonism at the NK3 Receptor

The primary mechanism of action of this compound is its function as a competitive antagonist of the Neurokinin-3 receptor (NK3R), the endogenous receptor for Neurokinin B.[1][2][3] Unlike the native agonist, NKB, which binds to and activates the NK3R to initiate downstream signaling, this compound binds to the receptor without eliciting a functional response. By occupying the binding site, it prevents the endogenous ligand, NKB, from binding and activating the receptor, thereby inhibiting the physiological effects mediated by the NKB/NK3R system.

The structural modifications in this compound are critical to its antagonist properties. The substitutions of D-Proline at position 2 and D-Tryptophan at positions 6 and 8, along with Norleucine at position 10, are key to its altered pharmacological profile compared to the native NKB peptide. These modifications likely confer a specific conformation that allows for high-affinity binding to the NK3R without inducing the conformational change required for receptor activation.

Quantitative Pharmacological Data

The antagonist potency of this compound has been characterized, providing quantitative measures of its activity and selectivity. This data is crucial for its application in research and as a benchmark for the development of novel NK3R antagonists.

| Parameter | Value | Description | Receptor Target | Source |

| pA2 | 5.5 | A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. | Neurokinin B Receptor (NK3R) | [1][2][3] |

Selectivity Profile:

This compound has been shown to be selective for the NK3 receptor, with no significant activity at the NK1 and NK2 receptors, the receptors for Substance P and Neurokinin A, respectively.[1][2][3]

| Receptor | Effect | Ligand | Source |

| NK1 Receptor | No influence | Substance P | [1][2][3] |

| NK2 Receptor | No influence | Neurokinin A | [1][2][3] |

Signaling Pathways

The NK3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like NKB, typically couples to Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a competitive antagonist, this compound blocks this pathway by preventing the initial agonist binding and receptor activation.

Experimental Protocols

The following sections describe generalized experimental protocols for the pharmacological characterization of NK3 receptor antagonists like this compound. It is important to note that the specific details of the experiments that yielded the pA2 value for this particular compound are not available in the public domain, as a primary research publication could not be identified. The protocols provided here are based on standard methodologies in the field.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki).

Detailed Methodology:

-

Membrane Preparation: Cell lines stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in an assay buffer.

-

Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled NK3 receptor agonist (e.g., [3H]-Neurokinin B) and a range of concentrations of the unlabeled antagonist, this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled NK3 receptor agonist.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization for Antagonist Potency (pA2 Determination)

This assay measures the ability of an antagonist to inhibit the functional response (calcium release) induced by an agonist, providing a measure of its potency (pA2).

Detailed Methodology:

-

Cell Culture and Dye Loading: Cells expressing the NK3 receptor are seeded into a multi-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to free intracellular calcium.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a sufficient time to allow for receptor binding.

-

Agonist Stimulation: A fluorescence plate reader is used to measure the baseline fluorescence. A fixed concentration of an NK3 receptor agonist (e.g., Neurokinin B) is then added to the wells to stimulate the cells.

-

Fluorescence Measurement: The plate reader continuously monitors the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the increase in intracellular calcium concentration.

-

Data Analysis and Schild Plot: Dose-response curves for the agonist are generated in the absence and presence of different concentrations of the antagonist. The rightward shift of the agonist dose-response curve caused by the antagonist is quantified. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

Conclusion

This compound is a valuable pharmacological tool that acts as a selective and competitive antagonist of the NK3 receptor. Its mechanism of action involves blocking the binding of the endogenous agonist, Neurokinin B, thereby inhibiting the downstream signaling cascade that is typically initiated by NK3R activation. The available quantitative data, specifically its pA2 value of 5.5, confirms its antagonist potency. The detailed experimental protocols provided in this guide, based on standard industry practices, offer a framework for the further characterization of this and other novel NK3 receptor modulators. For drug development professionals and researchers in the field, this compound serves as a critical compound for elucidating the complex roles of the NKB/NK3R system in health and disease.

References

The Structure and Function of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and biological context of the synthetic peptide (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B. This potent and selective agonist of the Neurokinin 3 receptor (NK3R) is a valuable tool in neuroscience and endocrinology research, particularly in the study of reproductive function and related disorders.

Core Structural and Physicochemical Properties

This compound is a synthetic analog of the endogenous neuropeptide Neurokinin B (NKB). The strategic substitutions of specific amino acids enhance its potency, receptor selectivity, and metabolic stability compared to the native peptide.

The full amino acid sequence is H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 .[1] The shorthand notation for this sequence is DpHDFwVwLNLE-NH2.[2]

Key modifications from native Neurokinin B include:

-

D-Proline at position 2: This substitution induces a β-turn conformation, which is crucial for optimal binding to the NK3R.[1]

-

D-Tryptophan at positions 6 and 8: These substitutions significantly increase the binding affinity for the NK3R.[1]

-

Norleucine at position 10: This substitution of methionine enhances the peptide's resistance to oxidation, thereby increasing its stability.

These modifications result in a peptide with a significantly longer in vivo half-life of 20-30 minutes, compared to the 3-5 minute half-life of native NKB.[1]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 109212-72-8 | [1] |

| Molecular Formula | C67H87N15O14 | [1][2] |

| Molecular Weight | ~1326.5 Da | [1] |

| Binding Affinity (Kd) for NK3R | 1-5 nM | [1] |

| In Vivo Half-Life | 20-30 minutes | [1] |

| Molar Extinction Coefficient (280 nm) | ~17000 M⁻¹·cm⁻¹ | [1] |

| Solubility | Soluble in 0.1% Trifluoroacetic Acid (TFA) in water | [1] |

| Isoelectric Point (pI) | Estimated 8.2-9.2 | [1] |

Neurokinin B Signaling Pathway

This compound exerts its biological effects by binding to and activating the NK3R, a G-protein coupled receptor (GPCR). In the central nervous system, particularly within the arcuate nucleus of the hypothalamus, NK3R activation is a key component of the machinery that regulates the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This process is critical for the control of the reproductive axis.

The signaling cascade involves a complex interplay between three neuropeptides co-expressed in the same neurons (KNDy neurons): Kisspeptin, Neurokinin B, and Dynorphin.

References

An In-Depth Technical Guide to (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Potent and Selective NK3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a synthetic, modified decapeptide that acts as a potent and selective antagonist for the neurokinin-3 receptor (NK3R). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in research. Detailed experimental protocols for its use in receptor binding and functional assays are presented, along with a summary of its pharmacological data. This document serves as a technical resource for researchers utilizing this compound to investigate the physiological and pathophysiological roles of the NK3 receptor.

Introduction

Neurokinin B (NKB) is a member of the tachykinin family of neuropeptides, which also includes Substance P and Neurokinin A. These peptides exert their effects through three distinct G-protein coupled receptors: NK1R, NK2R, and NK3R. NKB displays the highest affinity for the NK3 receptor. The NKB/NK3R signaling pathway is implicated in a variety of physiological processes, particularly in the regulation of reproductive hormone secretion.

To elucidate the precise functions of the NK3 receptor, highly selective and potent antagonists are required. This compound was developed as a research tool to meet this need. Strategic amino acid substitutions in the native NKB sequence have resulted in a compound with enhanced stability and receptor affinity, making it an invaluable tool for in vitro and in vivo studies.

Physicochemical Properties

This compound is a modified peptide with the following sequence: Ala-D-Pro-Ser-Asn-Thr-D-Trp-Phe-D-Trp-Leu-Nle-NH₂. The key modifications from the native Neurokinin B sequence are the substitution of L-Proline at position 2 with D-Proline, the substitution of L-Tryptophan at positions 6 and 8 with D-Tryptophan, and the replacement of Methionine at position 10 with Norleucine. These changes confer increased resistance to enzymatic degradation and enhance its binding affinity for the NK3 receptor.

| Property | Value |

| Molecular Formula | C67H87N15O14 |

| Molecular Weight | 1326.52 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO. |

| Stability | Store at -20°C for long-term storage. For stock solutions, it is recommended to store at -80°C for up to 6 months and at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the NK3 receptor. The NK3 receptor is a Gq-protein coupled receptor. Upon binding of an agonist, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytoplasm. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound binds to the NK3 receptor but does not elicit this signaling cascade, thereby blocking the effects of endogenous NKB or other NK3R agonists.

Quantitative Pharmacological Data

The introduction of D-amino acids and Norleucine significantly enhances the binding affinity and stability of this compound compared to the native peptide.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Kd) | 1-5 nM | NK3 Receptor | --INVALID-LINK-- |

| In-vivo Half-life | 20-30 minutes | In vivo | --INVALID-LINK-- |

| Native NKB Half-life | 3-5 minutes | In vivo | --INVALID-LINK-- |

Note: The provided data is from a technical blog and should be considered as a reference. For definitive values, consulting peer-reviewed literature is recommended.

Experimental Protocols

The following are representative protocols for characterizing the interaction of this compound with the NK3 receptor.

NK3 Receptor Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound.

Materials:

-

Cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 cells).

-

Radiolabeled NK3R agonist (e.g., [125I]-[MePhe7]-NKB).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation fluid and counter.

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled NKB (for non-specific binding).

-

50 µL of the diluted this compound.

-

50 µL of radiolabeled NK3R agonist at a concentration close to its Kd.

-

50 µL of cell membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Transfer the contents of the plate to a 96-well filter plate pre-wetted with wash buffer.

-

Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

NK3 Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing the NK3 receptor.

Materials:

-

Cell line stably expressing the human NK3 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

NK3R agonist (e.g., Neurokinin B or Senktide).

-

This compound.

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed the NK3R-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Inject a fixed concentration of the NK3R agonist (typically the EC80 concentration) into the wells.

-

Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

-

Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.

Applications in Research

This compound is a critical tool for:

-

Investigating the role of the NK3 receptor in the central nervous system: This includes its involvement in the regulation of the hypothalamic-pituitary-gonadal axis, and its potential role in mood and behavior.

-

Studying the peripheral effects of NK3 receptor activation: This can involve research into its role in the gastrointestinal tract and other organ systems.

-

Screening for novel NK3 receptor agonists and antagonists: Due to its high affinity and selectivity, it can be used as a reference compound in drug discovery programs.

-

Validating the specificity of other NK3 receptor ligands: It can be used in competitive binding assays to confirm that other compounds are interacting with the same binding site.

Conclusion

This compound is a well-characterized and highly valuable pharmacological tool for the study of the NK3 receptor. Its enhanced stability and potent, selective antagonism make it superior to the native ligand for many research applications. The information and protocols provided in this guide are intended to facilitate its effective use in advancing our understanding of the tachykinin system and its role in health and disease.

The Biological Activity of Modified Neurokinin B Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of modified neurokinin B (NKB) analogs. It covers the fundamental signaling pathways, quantitative data on the potency and affinity of various analogs, and detailed experimental protocols for their characterization. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the NKB system.

Introduction to Neurokinin B and the NK3 Receptor

Neurokinin B (NKB) is a decapeptide member of the tachykinin family, characterized by a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2.[1] In humans, NKB is encoded by the TAC3 gene and is expressed predominantly in the central nervous system.[2] It plays a crucial role in the regulation of reproductive function, particularly in modulating the pulsatile release of gonadotropin-releasing hormone (GnRH).[2][3]

NKB exerts its effects by preferentially binding to the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) encoded by the TACR3 gene.[1][2][4] The critical importance of the NKB/NK3R system in reproduction is highlighted by the finding that loss-of-function mutations in either the TAC3 or TACR3 genes lead to congenital hypogonadotropic hypogonadism, a condition characterized by a failure to undergo puberty.[1]

Within the hypothalamus, NKB is co-expressed with kisspeptin and dynorphin in a population of neurons in the arcuate nucleus (ARC), collectively known as KNDy neurons.[2][4] These neurons form the core of the GnRH pulse generator.[4] In this intricate network, NKB acts as a key stimulatory signal, while dynorphin provides an inhibitory tone, together orchestrating the pulsatile secretion of kisspeptin, which in turn drives the pulsatile release of GnRH.[4][5] This system is a primary target for developing novel therapies for reproductive disorders and managing symptoms of menopause.[3][5][6]

Neurokinin B Signaling Pathways

Activation of the NK3R by NKB initiates a cascade of intracellular signaling events. As a typical GPCR, the NK3R is coupled to Gq/11 and Gs proteins. Upon ligand binding, the receptor triggers the activation of these G-proteins, leading to the stimulation of two primary downstream pathways:

-

Phospholipase C (PLC) Pathway: The activated Gαq subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[4][7] The elevation in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).

-

Adenylyl Cyclase (AC) Pathway: The activated Gαs subunit stimulates AC, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][8] cAMP then activates Protein Kinase A (PKA).

These signaling pathways ultimately lead to the modulation of neuronal excitability and neurotransmitter release. The dual activation of both PKC/Ca2+ and PKA/cAMP pathways has been confirmed in vitro.[8]

Quantitative Data on Modified NKB Analogs

The development of modified NKB analogs has focused on creating potent and selective agonists and antagonists to probe the NKB/NK3R system and to serve as therapeutic agents. Analogs are designed to improve properties such as receptor affinity, selectivity over other tachykinin receptors (NK1R, NK2R), and resistance to proteolytic degradation.[9]

| Compound | Receptor | Assay Type | Species | Potency (EC50 / IC50) | Reference |

| Neurokinin B (NKB) | NK3R | [Ca2+]i flux | CHO cells | 1.1 nM (EC50) | [9] |

| NK3R | Binding ([125I]-MePhe7-NKB) | CHO cells | 0.8 nM (IC50) | [9] | |

| Senktide | NK3R | [Ca2+]i flux | CHO cells | 0.3 nM (EC50) | [9] |

| NK3R | Binding ([125I]-MePhe7-NKB) | CHO cells | 0.4 nM (IC50) | [9] | |

| NK1R | Binding ([125I]-BH-SP) | CHO cells | >10,000 nM (IC50) | [9] | |

| NK2R | Binding ([125I]-NKA) | CHO cells | >10,000 nM (IC50) | [9] | |

| Zebrafish NKBa | zfTac3ra | SRE-Luciferase | HEK293 cells | ~1 nM (EC50) | [8] |

| Zebrafish NKF | zfTac3ra | SRE-Luciferase | HEK293 cells | ~10 nM (EC50) | [8] |

Note: CHO refers to Chinese Hamster Ovary cells; SRE to Serum Response Element.

| Compound | Receptor | Assay Type | Species | Potency (Ki / IC50) | Reference |

| Fezolinetant | NK3R | Clinical Trials (VMS) | Human | Effective in reducing hot flash frequency | [5] |

| ESN364 | NK3R | In vivo (LH suppression) | Sheep, Primate | Effective in reducing plasma LH | [5] |

| SB-222200 | tiTac3Ra | CRE-Luciferase | COS-7 cells | ~10-100 nM (IC50) | [10] |

| NK3R | In vivo (LH suppression) | Tilapia | Significant decrease in plasma LH | [10] | |

| Osanetant | tiTac3Ra | CRE-Luciferase | COS-7 cells | ~10-100 nM (IC50) | [10] |

| ZM253,270 | NK2R | Binding ([3H]NKA) | Hamster | 2 nM (Ki) | [11][12] |

| NK2R | Binding ([3H]NKA) | Human | 96 nM (Ki) | [12] |

Note: VMS refers to Vasomotor Symptoms; CRE to cAMP Response Element. ZM253,270 is included as an example of a selective non-peptide tachykinin antagonist, though it targets NK2R.

Experimental Protocols

The characterization of NKB analogs involves a suite of in vitro and in vivo assays to determine their affinity, potency, selectivity, and physiological effects.

These assays quantify the affinity of an analog for the NK3R and its selectivity against other tachykinin receptors.

-

Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO, COS-7) stably expressing the human or other species-specific NK1R, NK2R, or NK3R.[9]

-

Competitive Binding: The membranes are incubated with a specific radiolabeled ligand (e.g., [125I]-MePhe7-NKB for NK3R, [3H]NKA for NK2R) and varying concentrations of the unlabeled test analog.[9][12]

-

Separation and Counting: The reaction is terminated, and membrane-bound radioactivity is separated from the unbound ligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The IC50 value is calculated from the resulting competition curve. The Ki value can then be derived using the Cheng-Prusoff equation.

-

These assays measure the biological response triggered by the analog, determining whether it is an agonist or antagonist and quantifying its potency (EC50) and efficacy.

-

Intracellular Calcium ([Ca2+]i) Flux Assay:

-

Cell Preparation: NK3R-expressing cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]

-

Compound Addition: The test analog is added to the wells, and changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: For agonists, a dose-response curve is generated to calculate the EC50. For antagonists, cells are pre-incubated with the antagonist before adding a known agonist (like NKB), and the inhibition of the agonist's response is measured.

-

-

Luciferase Reporter Gene Assay:

-

Transfection: Cells (e.g., HEK293, COS-7) are co-transfected with a plasmid encoding the NK3R and a reporter plasmid containing a luciferase gene under the control of a response element (e.g., CRE for the PKA pathway or SRE for the PKC pathway).[8][10]

-

Treatment: Transfected cells are treated with various concentrations of the NKB analog.

-

Luminescence Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the activation of the signaling pathway.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 for agonists or the IC50 for antagonists.[10]

-

In vivo studies are essential to confirm the physiological effects of NKB analogs in a complex biological system.

-

Objective: To assess the effect of NKB analogs on the hypothalamic-pituitary-gonadal (HPG) axis.

-

Animal Models: Ovariectomized or intact female rats, sheep, or non-human primates are commonly used.[5][13][14]

-

Methodology:

-

Surgical Preparation: Animals may be fitted with cannulae for intracerebroventricular (ICV) drug administration or venous catheters for frequent blood sampling.[14]

-

Drug Administration: Analogs (e.g., senktide, ESN364) are administered via a defined route (e.g., ICV, intraperitoneal, systemic).[8][14]

-

Blood Sampling: Blood samples are collected at regular intervals (e.g., every 10-12 minutes) to characterize the pulsatile secretion of Luteinizing Hormone (LH).[14]

-

Hormone Measurement: Plasma LH concentrations are measured using a radioimmunoassay (RIA).[14]

-

Data Analysis: Changes in LH pulse frequency and amplitude following treatment are analyzed to determine the stimulatory (agonist) or inhibitory (antagonist) effect of the analog on the GnRH pulse generator.[14]

-

Biological Effects and Therapeutic Applications

The distinct roles of NKB in physiology have led to the development of analogs with significant therapeutic potential.

The primary hub for NKB's reproductive effects is the KNDy neuron population in the hypothalamus. NKB, acting on NK3R, stimulates KNDy neurons, leading to the release of kisspeptin, which subsequently triggers a GnRH pulse. Dynorphin, also released from these neurons, provides a brake on this activity. This auto-regulatory loop is fundamental to reproductive health.[4][5]

During menopause, the decline in estrogen leads to hypertrophy and hyperactivity of KNDy neurons. This is thought to disrupt thermoregulatory centers in the hypothalamus, causing vasomotor symptoms (VMS) like hot flushes. NK3R antagonists, such as fezolinetant, can normalize the activity of these hyperactive KNDy neurons.[5][6] By blocking the stimulatory NKB input, these drugs reduce the frequency and severity of hot flushes, offering a non-hormonal treatment option for menopausal women.[5]

The ability of NK3R antagonists to modulate the HPG axis has opened up potential applications for other hormone-dependent conditions:

-

Polycystic Ovary Syndrome (PCOS): Increased NKB signaling is implicated in the hyperactive LH pulse secretion seen in PCOS. NK3R antagonists could help normalize the LH/FSH ratio.[5]

-

Uterine Fibroids and Endometriosis: By partially suppressing the HPG axis, NK3R antagonists may offer a therapeutic benefit for these conditions, which are often treated with GnRH modulators.[5]

NK3R agonists, while less explored therapeutically, remain valuable research tools. The stimulatory effect of agonists like senktide on LH secretion in species like sheep and humans underscores the key role of NKB in driving GnRH release.[15]

Conclusion

Modified neurokinin B analogs are powerful tools for dissecting the complex neuroendocrine control of reproduction and other physiological processes. The development of selective and potent NK3R antagonists has already yielded a new class of non-hormonal therapies for menopausal symptoms, marking a significant translational success. The detailed characterization of these compounds through rigorous in vitro and in vivo protocols is fundamental to their continued development. Future research will likely focus on refining the pharmacological profiles of these analogs and exploring their full therapeutic potential in a wider range of reproductive and neurological disorders.

References

- 1. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurokinin B - Wikipedia [en.wikipedia.org]

- 3. Invited review: Translating kisspeptin and neurokinin B biology into new therapies for reproductive health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Therapeutic Potential of Kisspeptin and Neurokinin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. Neurokinin B Acts via the Neurokinin-3 Receptor in the Retrochiasmatic Area to Stimulate Luteinizing Hormone Secretion in Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurokinin B acts via the neurokinin-3 receptor in the retrochiasmatic area to stimulate luteinizing hormone secretion in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Technical Guide to its NK3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Neurokinin B and its Receptors

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes. These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors. While there is some degree of cross-reactivity, each tachykinin exhibits a preferential affinity for a specific receptor subtype: SP for NK1, NKA for NK2, and NKB for NK3.[1][2]

The NKB/NK3R signaling pathway is of particular interest to researchers due to its involvement in the regulation of the hypothalamic-pituitary-gonadal axis, and it has emerged as a promising therapeutic target for managing conditions such as menopausal hot flushes and polycystic ovarian syndrome.

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Modified Analog for Enhanced NK3 Receptor Selectivity

This compound is a rationally designed synthetic analog of NKB. The modifications to its peptide sequence are intended to enhance its binding affinity and selectivity for the NK3 receptor, as well as to increase its metabolic stability compared to the native peptide.

The key modifications and their expected impact are as follows:

-

D-Proline at position 2 (D-Pro2): The introduction of a D-amino acid at this position is a common strategy in peptide chemistry to induce a specific conformational constraint (a β-turn). This rigid structure is thought to pre-organize the peptide into a conformation that is optimal for binding to the NK3 receptor, thereby increasing its affinity.

-

D-Tryptophan at positions 6 and 8 (D-Trp6,8): The substitution of L-Tryptophan with its D-isomer at these positions is crucial for enhancing receptor affinity. The indole side chains of tryptophan are key interaction points with the receptor binding pocket. The D-configuration is believed to allow for more favorable hydrophobic and π-π stacking interactions within the NK3 receptor's binding site. It has been suggested that the introduction of D-Tryptophan can increase the binding affinity for the NK3 receptor by approximately 3-5 times compared to the native Neurokinin B.

-

Norleucine at position 10 (Nle10): The replacement of the easily oxidizable Methionine with its isosteric analog Norleucine is a standard modification to improve the metabolic stability of the peptide. This substitution prevents oxidation of the sulfur-containing side chain, thereby prolonging the half-life of the analog both in vitro and in vivo.

Quantitative Data on Receptor Selectivity

A comprehensive search of the scientific literature did not yield specific quantitative data (Ki or IC50 values for binding affinity, and EC50 values for functional potency) for this compound across the NK1, NK2, and NK3 receptors. To fully characterize the selectivity profile of this analog, experiments as detailed in Section 4 would need to be performed. The tables below are provided as a template for the presentation of such data.

Table 1: Binding Affinity Profile of this compound

| Receptor Subtype | Ligand | Ki (nM) | Selectivity Ratio (NK1/NK3) | Selectivity Ratio (NK2/NK3) |

| NK1 | (D-Pro2,D-Trp6,8,Nle10)-NKB | Data not available | Data not available | Data not available |

| NK2 | (D-Pro2,D-Trp6,8,Nle10)-NKB | Data not available | Data not available | Data not available |

| NK3 | (D-Pro2,D-Trp6,8,Nle10)-NKB | Data not available | Data not available | Data not available |

Table 2: Functional Potency Profile of this compound

| Receptor Subtype | Ligand | EC50 (nM) | Selectivity Ratio (NK1/NK3) | Selectivity Ratio (NK2/NK3) |

| NK1 | (D-Pro2,D-Trp6,8,Nle10)-NKB | Data not available | Data not available | Data not available |

| NK2 | (D-Pro2,D-Trp6,8,Nle10)-NKB | Data not available | Data not available | Data not available |

| NK3 | (D-Pro2,D-Trp6,8,Nle10)-NKB | Data not available | Data not available | Data not available |

Experimental Protocols

To determine the NK3 receptor selectivity of this compound, a combination of radioligand binding assays and in vitro functional assays would be employed.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor. Competition binding assays are used to determine the inhibition constant (Ki) of a test compound.

Objective: To determine the binding affinity (Ki) of this compound for the human NK1, NK2, and NK3 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human recombinant NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).

-

Radioligands selective for each receptor:

-

NK1: [3H]-Substance P or [125I]-Bolton Hunter-Substance P

-

NK2: [125I]-Neurokinin A

-

NK3: [125I]-His-MePhe-Neurokinin B or [3H]-Senktide

-

-

This compound (unlabeled)

-

Non-specific binding inhibitors (e.g., high concentrations of unlabeled native ligands: Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.1% BSA).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the receptor of interest and harvest them. Homogenize the cells in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound (this compound).

-

Total and Non-specific Binding: For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of the appropriate unlabeled native ligand.

-

Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Calcium Mobilization

Activation of the NK3 receptor, a Gq-coupled receptor, leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. This change in intracellular calcium concentration ([Ca2+]i) can be measured using fluorescent calcium indicators.

Objective: To determine the functional potency (EC50) of this compound in activating the human NK1, NK2, and NK3 receptors.

Materials:

-

Cell lines stably expressing human recombinant NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate the cells expressing the receptor of interest in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye loading buffer.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

-

Compound Preparation: Prepare a dilution series of this compound in the assay buffer in a separate compound plate.

-

Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will measure the baseline fluorescence of the cells, then automatically inject the compound solutions into the cell plate and continue to record the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of the agonist. Plot the peak response as a function of the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Visualization of Signaling Pathways and Experimental Workflows

NK3 Receptor Signaling Pathway

Caption: NK3 Receptor Signaling Pathway.

Experimental Workflow for Determining Receptor Selectivity

Caption: Experimental Workflow for Selectivity.

Conclusion

This compound is a synthetic analog of Neurokinin B designed for enhanced stability and high selectivity towards the NK3 receptor. The strategic modifications in its amino acid sequence are expected to confer a favorable conformation for receptor binding and to protect it from rapid degradation. While the existing literature points towards its potential as a potent and selective NK3 receptor agonist, a full quantitative characterization of its binding and functional profiles at all three neurokinin receptors is necessary to definitively establish its selectivity. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such a characterization. The continued investigation of selective NK3 receptor agonists like this compound holds significant promise for the development of novel therapeutics targeting the neurokinin system.

References

The Pharmacokinetic Profile of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic properties of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B, a synthetic analog of Neurokinin B. This document synthesizes available data on its stability, half-life, and the methodologies employed for its study, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a modified peptide designed for enhanced stability and affinity for the Neurokinin 3 Receptor (NK3R). These modifications, including the substitution with D-amino acids and Norleucine, are intended to overcome the rapid degradation of native peptides, thereby prolonging its biological activity. Understanding the pharmacokinetics of this analog is crucial for its development as a potential therapeutic agent.

Quantitative Pharmacokinetic Data

The introduction of D-amino acids and Norleucine at specific positions in the Neurokinin B sequence significantly enhances its resistance to enzymatic degradation. This modification leads to a notable extension of its in-vivo half-life to approximately 20-30 minutes, a significant increase from the 3-5 minute half-life of native Neurokinin B.

| Parameter | Value | Species | Method of Determination | Reference |

| Half-life (t½) | 20-30 minutes | In vivo (unspecified) | Not specified | |

| Clearance (CL) | Data not available | |||

| Volume of Distribution (Vd) | Data not available | |||

| Bioavailability (F%) | Data not available |

Physicochemical Properties

The physicochemical characteristics of this compound influence its pharmacokinetic behavior.

| Property | Description |

| Solubility | Soluble in 0.1% Trifluoroacetic Acid (TFA) in water and mixtures of acetonitrile/0.1% TFA. Low solubility in pure water. |

| Stability | Stable in buffers with a pH range of 6.0-7.5. Susceptible to acid hydrolysis at pH < 5.0 and oxidation at pH > 8.0. Sensitive to high temperatures. |

| Optical Characteristics | Exhibits strong UV absorbance at 280 nm due to the presence of multiple D-Tryptophan residues. |

Experimental Protocols

The pharmacokinetic analysis of peptide analogs like this compound typically involves in vivo studies in animal models followed by the quantification of the peptide in biological matrices.

In Vivo Pharmacokinetic Study Design

A representative experimental design for determining the pharmacokinetic profile of a novel peptide analog is outlined below.

Objective: To determine the pharmacokinetic parameters (half-life, clearance, volume of distribution) of this compound in a relevant animal model (e.g., rat or mouse).

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., saline with 0.1% BSA) to the desired concentration.

-

Administration:

-

Intravenous (IV) Bolus: A single dose (e.g., 1 mg/kg) is administered via the tail vein to determine fundamental pharmacokinetic parameters.

-

Subcutaneous (SC) or Intraperitoneal (IP) Injection: To assess bioavailability and absorption characteristics.

-

-

Blood Sampling:

-

Serial blood samples (approx. 100 µL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, and 120 minutes) post-administration.

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation of the peptide.

-

-

Sample Processing:

-

Plasma is separated by centrifugation at 4°C.

-

Plasma samples are stored at -80°C until analysis.

-

-

Bioanalytical Method: Quantification of this compound in plasma samples is performed using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate pharmacokinetic parameters.

Bioanalytical Method: LC-MS/MS for Peptide Quantification

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.

Methodology:

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a precipitating agent (e.g., acetonitrile) to remove larger proteins.

-

Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, SPE can be employed using a suitable sorbent to extract the peptide from the plasma matrix.

-

An internal standard (a stable isotope-labeled version of the peptide or a structurally similar peptide) is added at the beginning of the sample preparation to account for extraction variability.

-

-

Chromatographic Separation (LC):

-

Column: A reversed-phase C18 column suitable for peptide separations.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

-

Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Signaling Pathway and Experimental Workflow Visualizations

Neurokinin B Signaling Pathway

Neurokinin B (NKB) exerts its biological effects by binding to the Neurokinin 3 Receptor (NK3R), a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade that plays a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) secretion.

The Cornerstone of Stability: An In-depth Technical Guide to D-Amino Acid Substituted Neuropeptides

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of native neuropeptides in biological systems presents a significant hurdle in their development as therapeutic agents. Rapid enzymatic degradation leads to poor pharmacokinetic profiles, limiting their efficacy. A proven strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers. This technical guide provides a comprehensive overview of the principles, experimental evaluation, and functional implications of D-amino acid substitution on neuropeptide stability and activity.

The Impact of D-Amino Acid Substitution on In Vivo Stability and Pharmacokinetics

Incorporating D-amino acids into neuropeptide sequences sterically hinders the recognition and cleavage by endogenous proteases, which are stereospecific for L-amino acids. This increased resistance to enzymatic degradation translates to a significantly longer plasma half-life and improved bioavailability.

Quantitative Data on In Vivo Stability and Pharmacokinetics

The following tables summarize key pharmacokinetic parameters for various D-amino acid substituted neuropeptides compared to their native L-amino acid counterparts.

Table 1: Pharmacokinetic Parameters of D-Amino Acid Substituted Somatostatin Analogs

| Peptide | Substitution | Half-life (t½) | Bioavailability (%) | Reference |

| Somatostatin | Native (all L-amino acids) | < 3 minutes (in vivo) | Low | [1](2--INVALID-LINK-- |

| Octreotide | D-Phe, D-Trp | ~2 hours | High | [1](--INVALID-LINK--) |

| [D-Trp⁸]-SRIF | D-Trp at position 8 | Significantly increased vs SRIF | Not specified | [1](--INVALID-LINK--) |

| Analog 7 (with Msa and D-Trp) | Msa, D-Trp | 43.9 hours (in human serum) | Not specified | [1](--INVALID-LINK--) |

| Analog 10 (with Msa) | Multiple Msa | ~93.5 hours (in human serum) | Not specified | --INVALID-LINK--1 |

Table 2: Pharmacokinetic Parameters of D-Amino Acid Substituted Opioid Peptides

| Peptide | Substitution | Analgesic Activity | Blood-Brain Barrier Penetration | Reference |

| Endogenous Opioid Peptides | Native (all L-amino acids) | Potent but short-lived | Limited | [3](--INVALID-LINK--) |

| Ac-rfwink-NH₂ | All D-amino acids | Potent and long-lasting | Yes | [4](--INVALID-LINK--) |

| LOR17 (c[Phe-Gly-β-Ala-D-Trp]) | D-Trp | Significant antinociception | Not specified | [3](--INVALID-LINK--) |

Experimental Protocols for Assessing In Vivo Stability and Function

A robust evaluation of D-amino acid substituted neuropeptides requires a suite of well-defined experimental protocols. This section details the methodologies for key assays.

In Vivo Neuropeptide Stability Assessment via Microdialysis

This protocol allows for the continuous sampling of neuropeptides from the extracellular fluid of specific brain regions in freely moving animals, providing a direct measure of their in vivo stability and concentration.

Protocol: In Vivo Microdialysis of Neuropeptides in Rats

-

Probe Construction and Implantation:

-

Fabricate a microdialysis probe with a semipermeable membrane of a molecular weight cutoff appropriate for the neuropeptide of interest.

-

Under anesthesia, stereotaxically implant the guide cannula into the target brain region of the rat.

-

Insert the microdialysis probe through the guide cannula.

-

-

Perfusion and Sample Collection:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.2-2 µL/min) using a microinfusion pump.

-

Collect the dialysate at regular intervals (e.g., every 20-30 minutes) into collection vials containing a stabilizing agent (e.g., 5% acetic acid) to prevent degradation.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for the concentration of the neuropeptide and its metabolites using a highly sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Plot the concentration of the intact neuropeptide over time to determine its in vivo half-life and clearance rate.

-

Enzymatic Stability Assay in Serum

This in vitro assay provides a rapid assessment of a neuropeptide's susceptibility to degradation by serum proteases.

Protocol: Serum Stability Assay using HPLC

-

Sample Preparation:

-

Prepare a stock solution of the D-amino acid substituted neuropeptide.

-

Incubate the neuropeptide at a final concentration (e.g., 1 mg/mL) in fresh human or rat serum at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

-

Reaction Quenching and Protein Precipitation:

-

Immediately quench the enzymatic reaction by adding an equal volume of a quenching agent, such as 10% trichloroacetic acid (TCA) or acetonitrile.

-

Centrifuge the samples to pellet the precipitated serum proteins.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.

-

Monitor the elution profile using UV detection at an appropriate wavelength (e.g., 214 nm).

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of the peptide remaining over time and determine its half-life in serum.

-

Receptor Binding Affinity Assessment

This assay determines the binding affinity of the D-amino acid substituted neuropeptide to its target receptor, ensuring that the modification does not negatively impact its biological activity.

Protocol: Competitive Radioligand Binding Assay for GPCRs

-

Membrane Preparation:

-

Prepare cell membranes from a cell line recombinantly expressing the target G-protein coupled receptor (GPCR).

-

-

Assay Setup:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind to the receptor.

-

Add increasing concentrations of the unlabeled D-amino acid substituted neuropeptide (the competitor).

-

-

Incubation and Separation:

-

Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.

-

-

Quantification:

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) of the D-amino acid substituted neuropeptide using the Cheng-Prusoff equation.

-

Identification of D-Amino Acid Containing Peptides

This workflow is crucial for confirming the presence and position of D-amino acids in synthesized peptides or for discovering naturally occurring D-amino acid containing peptides (DAACPs).

Workflow: Enzymatic Digestion and Mass Spectrometry for Chiral Analysis

-

Enzymatic Digestion Screen:

-

Treat the peptide sample with an aminopeptidase, such as Aminopeptidase M, which selectively cleaves L-amino acids from the N-terminus.

-

Analyze the digestion products by mass spectrometry. Peptides containing a D-amino acid near the N-terminus will be resistant to digestion.

-

-

Acid Hydrolysis:

-

Hydrolyze the peptide into its constituent amino acids using 6M HCl.

-

-

Chiral Derivatization:

-

Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomers of the D- and L-amino acids.

-

-

LC-MS Analysis:

-

Separate the derivatized amino acids using RP-HPLC. The diastereomers will have different retention times.

-

Detect and identify the amino acids by mass spectrometry.

-

-

Data Analysis:

-

Compare the retention times of the derivatized amino acids from the sample to those of D- and L-amino acid standards to determine the chirality of each amino acid in the original peptide.

-

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling consequences of D-amino acid substitution is critical. The following diagrams illustrate key signaling pathways often modulated by neuropeptides and a typical experimental workflow for stability analysis.

Neuropeptide-Activated GPCR Signaling Pathways

D-amino acid substituted neuropeptides often retain their ability to activate G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.

Caption: GPCR signaling cascades activated by D-amino acid neuropeptides.

Experimental Workflow for In Vivo Stability Analysis

This diagram outlines the key steps in determining the in vivo stability of a novel D-amino acid substituted neuropeptide.

Caption: Workflow for assessing the in vivo stability of D-peptides.

Logical Workflow for Receptor Binding Characterization

This diagram illustrates the decision-making process and experimental flow for characterizing the receptor binding properties of a D-amino acid substituted neuropeptide.

Caption: Workflow for receptor binding affinity determination.

Conclusion

The substitution of L-amino acids with their D-counterparts is a powerful and well-validated strategy to enhance the in vivo stability and pharmacokinetic properties of neuropeptides. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug developers to effectively design, evaluate, and advance D-amino acid substituted neuropeptides as next-generation therapeutics. The increased metabolic stability, coupled with retained or even enhanced biological activity, underscores the significant potential of this approach in overcoming the traditional limitations of peptide-based drugs.

References

The Pivotal Role of D-Tryptophan Residues in Modulating NK3 Receptor Binding Affinity: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the structural determinants of ligand binding to the Neurokinin-3 receptor (NK3R), with a specific focus on the role of D-tryptophan (D-Trp) residues. We will explore the receptor's signaling cascade, detail common experimental methodologies, and present quantitative structure-activity relationship (SAR) data for key ligands.

Introduction to the Neurokinin-3 Receptor (NK3R)

The Neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central and peripheral nervous systems. Its endogenous ligand is Neurokinin B (NKB), a member of the tachykinin family of peptides. The NKB/NK3R system is implicated in a variety of physiological processes, most notably the regulation of the hypothalamic-pituitary-gonadal axis, making it a significant target for therapeutic intervention in reproductive disorders, menopausal vasomotor symptoms, and psychiatric conditions like schizophrenia. The development of potent and selective NK3R antagonists and agonists is a key objective in modern pharmacology. Understanding the precise molecular interactions that govern ligand binding and affinity is paramount to the rational design of such therapeutic agents. One common strategy in peptide drug design is the substitution of L-amino acids with their D-isomers to enhance stability and modulate receptor affinity and selectivity. This guide examines the specific impact of incorporating D-Trp residues into NK3R ligands.

The NK3R Signaling Pathway

Upon agonist binding, the NK3R undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The NK3R primarily couples to Gαq proteins. This initiates a well-defined intracellular signaling cascade:

-

Gαq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Phospholipase C (PLC) Stimulation: The GTP-bound Gαq activates the enzyme Phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C, which then phosphorylates a multitude of downstream target proteins, leading to a cellular response.

The Discovery and Development of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a synthetically modified peptide analog of the endogenous tachykinin, Neurokinin B (NKB). This potent and selective agonist for the Neurokinin-3 receptor (NK3R) has been engineered for enhanced stability and receptor affinity, making it a valuable tool in the study of NK3R pharmacology and a potential lead compound in drug development. This technical guide provides a comprehensive overview of its discovery, development, pharmacological properties, and the experimental methodologies used for its characterization.

Core Concepts: Structure and Rationale for Modification

The development of this compound was driven by the need for a research tool with improved pharmacological properties over the native NKB peptide. The native sequence of NKB is susceptible to rapid degradation by peptidases, limiting its in vivo utility. The modifications in this analog are strategically designed to overcome these limitations:

-

D-Proline at position 2 (D-Pro2): The substitution of L-Proline with its D-enantiomer at position 2 introduces a conformational constraint. This modification is intended to stabilize a specific peptide conformation that is favorable for high-affinity binding to the NK3R.

-

D-Tryptophan at positions 6 and 8 (D-Trp6,8): The replacement of L-Tryptophan with D-Tryptophan at these key positions serves a dual purpose. Firstly, it significantly enhances the peptide's resistance to enzymatic degradation by proteases, thereby prolonging its biological half-life. Secondly, these residues are often crucial for receptor interaction, and the D-isomers can optimize binding within the receptor's binding pocket.

-

Norleucine at position 10 (Nle10): Methionine, the natural amino acid at position 10 of NKB, is prone to oxidation, which can lead to a loss of biological activity. Norleucine, an isomer of leucine, is a non-oxidizable substitute for methionine that maintains the necessary hydrophobicity for receptor binding.

These modifications collectively result in a highly potent and stable NK3R agonist.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its enhanced properties compared to native Neurokinin B.

| Parameter | This compound | Native Neurokinin B | Reference |

| Binding Affinity (Kd) | 1-5 nM | ~5-15 nM | [1] |

| In Vivo Half-life | 20-30 minutes | 3-5 minutes | [1] |

Note: The data presented is based on available literature. Values for native Neurokinin B are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the characterization of this compound, based on standard practices in the field.

Solid-Phase Peptide Synthesis

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Pro-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Nle-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

HPLC for purification

-

Mass spectrometer for characterization

Protocol:

-

The Rink Amide resin is swelled in DMF.

-

The first Fmoc-protected amino acid (Fmoc-Nle-OH) is coupled to the resin using coupling reagents and a base.

-

The Fmoc protecting group is removed using the deprotection solution.

-

Subsequent Fmoc-protected amino acids are coupled sequentially according to the peptide sequence.

-

After the final amino acid is coupled, the peptide is cleaved from the resin and all protecting groups are removed using the cleavage cocktail.

-

The crude peptide is precipitated in cold ether, collected by centrifugation, and lyophilized.

-

The peptide is purified by reverse-phase HPLC.

-

The final product is characterized by mass spectrometry to confirm its identity and purity.

Receptor Binding Assay

This assay is used to determine the binding affinity of the peptide to the NK3 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells)

-

Radiolabeled ligand (e.g., [125I]-NKB or a suitable antagonist)

-

This compound (unlabeled)

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Filtration apparatus and glass fiber filters

-

Gamma counter

Protocol:

-

A competition binding experiment is set up with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test peptide.

-

Cell membranes are incubated with the radioligand and the test peptide in the assay buffer.

-

The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

The data is analyzed using non-linear regression to determine the IC50 value, which is then used to calculate the Ki (inhibition constant).

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of the peptide to activate the NK3 receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.

Materials:

-

A cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with HEPES)

-

This compound

-

A fluorescence plate reader with an injection system

Protocol:

-

Cells are seeded in a multi-well plate and allowed to attach overnight.

-

The cells are loaded with a calcium-sensitive fluorescent dye for a specific period.

-

The plate is placed in the fluorescence plate reader.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells using the instrument's injection system.

-

The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is monitored over time.

-

The peak fluorescence response is measured for each concentration of the peptide.

-

The data is analyzed to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

Visualizations

NK3R Signaling Pathway

Caption: Simplified signaling pathway of the NK3 receptor upon activation by an agonist.

Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for the synthesis and in vitro characterization of a peptide agonist.

Conclusion

This compound represents a significant advancement in the development of tool compounds for studying the neurokinin system. Its enhanced stability and high affinity for the NK3R make it an invaluable asset for researchers investigating the physiological and pathological roles of this receptor. The detailed understanding of its structure-activity relationship and the application of robust experimental methodologies have been pivotal in its development and continue to support its use in ongoing research. This technical guide provides a foundational understanding for professionals in the field to appreciate and utilize this important pharmacological tool.

References

In-Depth Technical Guide: Physicochemical Properties of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, receptor binding profile, and signaling pathways of the synthetic decapeptide, (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B. This potent and selective neurokinin-3 (NK3) receptor agonist is a valuable tool in neuroscience and drug discovery for investigating the physiological roles of the neurokinin B system.

Core Physicochemical Properties

This compound is a synthetic analog of the endogenous neuropeptide Neurokinin B (NKB). Strategic amino acid substitutions enhance its stability and receptor binding characteristics.

| Property | Value | Reference |

| Molecular Formula | C67H87N15O14 | [1] |

| Molecular Weight | 1326.52 g/mol | [1] |

| CAS Number | 109212-72-8 | [1] |

| Sequence | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 (Native NKB) with substitutions at positions 2, 6, 8, and 10 | |

| Solubility | Soluble in DMSO and 0.1% TFA in water. | |

| Stability | Sensitive to high temperatures and pH extremes. The D-amino acid substitutions at positions 2, 6, and 8 provide significant resistance to enzymatic degradation compared to native NKB. | |

| Purity | Typically >95% as determined by HPLC. | |

| Appearance | White to off-white lyophilized powder. |

Receptor Binding Affinity and Selectivity

| Receptor Subtype | Binding Affinity (Kd) | Reference |

| NK3 | 1-5 nM | |

| NK1 | Data not available | |

| NK2 | Data not available |

The binding affinity for the NK3 receptor is reported to be 3 to 5 times higher than that of the native Neurokinin B.

Signaling Pathways

Upon binding to the NK3 receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq/11 proteins.

Description of the Signaling Cascade:

-

This compound binds to and activates the NK3 Receptor .

-

The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein .

-

The activated Gαq subunit dissociates and activates Phospholipase C (PLC) .

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2 ) into two second messengers: inositol 1,4,5-trisphosphate (IP3 ) and diacylglycerol (DAG ).

-

IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of intracellular calcium (Ca²⁺) .

-

DAG , along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC) .

-

These signaling events lead to a variety of downstream cellular responses , including neuronal excitation and hormone secretion.

Experimental Protocols